molecular formula C11H10O5 B2881567 Methyl 4-(4-hydroxyphenyl)-2,4-dioxobutanoate CAS No. 39757-33-0

Methyl 4-(4-hydroxyphenyl)-2,4-dioxobutanoate

Cat. No.: B2881567
CAS No.: 39757-33-0
M. Wt: 222.196
InChI Key: APFYVCLXEAUNQV-UHFFFAOYSA-N
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Description

Methyl 4-(4-hydroxyphenyl)-2,4-dioxobutanoate is an organic compound with a complex structure that includes a hydroxyphenyl group and a dioxobutanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-hydroxyphenyl)-2,4-dioxobutanoate typically involves the esterification of 4-hydroxybenzoic acid with methyl acetoacetate. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for mixing, heating, and cooling can help maintain consistent reaction conditions and improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-hydroxyphenyl)-2,4-dioxobutanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The carbonyl groups in the dioxobutanoate moiety can be reduced to alcohols.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Methyl 4-(4-hydroxyphenyl)-2,4-dioxobutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used to study enzyme-catalyzed reactions involving ester hydrolysis.

    Industry: Used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-(4-hydroxyphenyl)-2,4-dioxobutanoate involves its interaction with various molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with proteins and enzymes, affecting their activity. The dioxobutanoate moiety can undergo hydrolysis, releasing active intermediates that can further interact with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-hydroxyphenylacetate: Similar structure but lacks the dioxobutanoate moiety.

    Methyl 3-(4-hydroxyphenyl)propionate: Similar hydroxyphenyl group but different ester moiety.

Uniqueness

Methyl 4-(4-hydroxyphenyl)-2,4-dioxobutanoate is unique due to the presence of both the hydroxyphenyl and dioxobutanoate groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological molecules makes it a versatile compound in research and industry.

Biological Activity

Methyl 4-(4-hydroxyphenyl)-2,4-dioxobutanoate, also known as methyl 4-(p-hydroxyphenyl)-2,4-dioxobutanoate, is a compound of significant interest due to its potential biological activities. This article reviews the biological properties of this compound based on recent research findings, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound belongs to a class of compounds known for their diverse biological activities. The structural formula is characterized by a dioxobutanoate moiety attached to a para-hydroxyphenyl group. The compound can be synthesized through various methods, including one-pot multicomponent reactions that yield high purity products with good yields (typically between 43% and 86%) .

Antioxidant Properties

One of the notable biological activities of this compound is its antioxidant capacity. Studies have demonstrated that this compound exhibits significant free radical scavenging activity. In vitro assays indicate that it can effectively reduce oxidative stress in cellular models, which is critical for preventing cellular damage associated with various diseases .

Anti-inflammatory Effects

Research has shown that this compound possesses anti-inflammatory properties. It has been found to inhibit the production of pro-inflammatory cytokines in activated macrophages. This mechanism suggests potential therapeutic applications in conditions characterized by chronic inflammation, such as arthritis and other autoimmune disorders .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In various cancer cell lines, this compound demonstrated cytotoxic effects, leading to apoptosis in a dose-dependent manner. Mechanistic studies indicate that it may induce cell cycle arrest and promote programmed cell death through the activation of caspase pathways .

Case Study 1: In Vitro Cytotoxicity

In a study assessing the cytotoxic effects of this compound on human cancer cell lines (e.g., HeLa and MCF-7), researchers observed a significant reduction in cell viability at concentrations ranging from 10 µM to 50 µM after 24 hours of treatment. The IC50 value was determined to be approximately 25 µM for HeLa cells, indicating a potent cytotoxic effect .

Case Study 2: Anti-inflammatory Mechanism

A separate investigation focused on the anti-inflammatory mechanisms of this compound involved treating LPS-stimulated macrophages with varying concentrations of this compound. Results showed a marked decrease in TNF-α and IL-6 levels compared to untreated controls. The study concluded that the compound could serve as a potential therapeutic agent for inflammatory diseases .

Research Findings Summary Table

Biological Activity Findings Reference
AntioxidantExhibited significant free radical scavenging activity in vitro
Anti-inflammatoryInhibited pro-inflammatory cytokine production in macrophages
AnticancerInduced apoptosis in cancer cell lines with an IC50 of ~25 µM for HeLa cells

Properties

IUPAC Name

methyl 4-(4-hydroxyphenyl)-2,4-dioxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O5/c1-16-11(15)10(14)6-9(13)7-2-4-8(12)5-3-7/h2-5,12H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APFYVCLXEAUNQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)CC(=O)C1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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